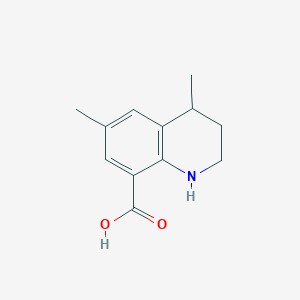

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Description

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a tetrahydroquinoline derivative featuring methyl substituents at positions 4 and 6 and a carboxylic acid group at position 6. This scaffold is of interest due to its structural similarity to bioactive compounds like helquinoline, a natural product with reported antimicrobial properties . The compound’s synthesis involves modifications to the hydroquinoline core, as demonstrated by Medvedeva et al. (2017), who developed methods to produce analogs with varying substituents (R and R’) at positions 4 and 6 .

Properties

IUPAC Name |

4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-7-5-9-8(2)3-4-13-11(9)10(6-7)12(14)15/h5-6,8,13H,3-4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQNXDWKMPHFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C1C=C(C=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline, a similar compound, is an important structural motif of various natural products and therapeutic lead compounds. These compounds can act as precursors for various alkaloids displaying multifarious biological activities.

Mode of Action

The mode of action often involves reactions such as isomerization of iminium intermediate.

Biochemical Analysis

Biochemical Properties

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity and stability.

Cellular Effects

The effects of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival. Additionally, it has been observed to alter metabolic fluxes within cells, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular responses. Additionally, it can induce changes in the expression of genes involved in oxidative stress responses, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on cellular function and metabolism. At high doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in cellular metabolism. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation. These interactions can lead to changes in metabolic fluxes and metabolite levels, further impacting cellular function.

Transport and Distribution

The transport and distribution of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and mitochondria. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can impact gene expression and cellular responses to stress.

Biological Activity

4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (CAS Number: 1803598-24-4) is a compound of interest due to its potential biological activities. This compound belongs to the tetrahydroquinoline family, which has been studied for various pharmacological properties. The focus of this article is on the biological activity of this compound, including its antioxidant properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 1803598-24-4

- Purity : Minimum 95% .

Antioxidant Activity

Research indicates that 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid exhibits significant antioxidant properties. A study conducted on various tetrahydroquinoline derivatives showed that this compound effectively scavenges free radicals and protects cells from oxidative stress. The mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing their harmful effects .

Neuroprotective Effects

Neuroprotection is another area where this compound has shown promise. Studies suggest that it may help in preventing neuronal cell death associated with neurodegenerative diseases. The neuroprotective mechanism is believed to involve the modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid have indicated efficacy against various bacterial strains. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways within the pathogens .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Prevention of neuronal cell death | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antioxidant Mechanism

In a controlled study assessing oxidative stress in cellular models, 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid was administered at varying concentrations. The results demonstrated a dose-dependent increase in cell viability and a decrease in markers of oxidative damage (e.g., malondialdehyde levels). This suggests that the compound effectively mitigates oxidative damage in cells exposed to stressors such as hydrogen peroxide .

Case Study: Neuroprotection in Animal Models

Another study explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. Administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. These findings indicate potential therapeutic applications for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antioxidant Properties

- The compound has been studied for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.

-

Neuroprotective Effects

- In studies involving animal models of neurodegeneration, 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating conditions like Alzheimer’s disease.

-

Anti-inflammatory Activity

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis.

Material Science Applications

-

Polymer Chemistry

- 4,6-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be utilized as a monomer in synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers could find applications in coatings and adhesives.

-

Dyes and Pigments

- The compound's unique structure allows it to be explored as a precursor for synthesizing dyes and pigments used in various industries including textiles and plastics.

Data Table on Applications

Case Studies

- Neuroprotection Study

- Polymer Development

Comparison with Similar Compounds

Structural Analogs of Helquinoline

Key Compounds :

- 6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids (R = Me, R’ = Me for the target compound)

- 6-Chloro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid (Cl substituent at position 6)

- 1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid (thioxo and pentyl substituents)

Key Findings:

Substituent Effects: Methyl vs. Position of Carboxylic Acid: The 8-carboxylic acid group in the target compound contrasts with the 3-carboxylic acid in the thioxo derivative, which may alter hydrogen-bonding interactions in biological systems .

Synthesis and Accessibility: The target compound’s synthesis follows hydroquinoline-modification routes, while the 6-chloro analog is commercially available but costly, reflecting challenges in halogenation steps . The thioxo derivative’s synthesis highlights the use of thiocarbonyl groups, which are less common in tetrahydroquinolines and may require specialized conditions (e.g., LiOH-mediated hydrolysis) .

The 6-chloro analog’s commercial availability suggests utility as a building block in drug discovery, while the thioxo derivative’s structure aligns with kinase inhibitor scaffolds .

Preparation Methods

Cyclization of Aniline Derivatives with Ketones

One established approach involves the condensation of substituted anilines with cyclic ketones bearing methyl substituents, followed by cyclization under acidic or catalytic conditions to form the tetrahydroquinoline skeleton.

- Example: Reaction of 4,6-dimethyl-substituted aniline with cyclohexenone derivatives under acidic catalysis yields the tetrahydroquinoline framework.

- Conditions: Typically involves heating in organic solvents with acid catalysts such as Lewis acids (e.g., AlCl₃) or protic acids.

- Outcome: Formation of the 1,2,3,4-tetrahydroquinoline core with methyl groups at 4 and 6 positions.

Directed Lithiation and Carboxylation

Selective lithiation at the 8-position of the tetrahydroquinoline ring followed by carbonation with carbon dioxide is a key method to introduce the carboxylic acid group.

- Procedure: Treatment of 4,6-dimethyl-1,2,3,4-tetrahydroquinoline with strong bases like butyllithium in the presence of coordinating solvents (e.g., tetrahydrofuran and TMEDA) at low temperatures to generate the lithiated intermediate.

- Carboxylation: Bubbling CO₂ gas or adding dry ice to the reaction mixture leads to carboxylation at the lithiated position.

- Work-up: Acidification and extraction yield the 8-carboxylic acid derivative.

- Advantages: High regioselectivity and good yields.

Oxidation of Precursor Compounds

Oxidative methods starting from substituted pyrroloquinoline or related heterocycles can yield the target carboxylic acid via selective ring-opening and oxidation.

- Example: Oxidation of substituted 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones leads to 6-R-4-R’-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acids.

- Reagents: Potassium permanganate or other strong oxidants under controlled conditions.

- Selectivity: The oxidation opens specific heterocyclic fragments without affecting the tetrahydroquinoline multiple bonds.

- Characterization: Products confirmed by NMR, mass spectrometry, and elemental analysis.

Catalytic Hydrogenation

Hydrogenation of benzyl-protected or halogenated tetrahydroisoquinoline intermediates under palladium on carbon catalysis can be used to reduce intermediates to the tetrahydroquinoline carboxylic acid.

- Process: Catalytic hydrogenation under pressure in organic solvents with acid present.

- Outcome: Removal of protecting groups and saturation of the ring system.

- Example: Synthesis of related tetrahydroisoquinoline-6-carboxylic acids via hydrogenation of benzylated intermediates.

Data Table: Summary of Key Preparation Methods

| Method | Starting Materials | Reagents/Conditions | Key Steps | Yield/Notes |

|---|---|---|---|---|

| Cyclization of Aniline + Ketone | 4,6-Dimethyl aniline, 2-cyclohexenone | Acid catalyst (AlCl₃, protic acid), heat | Condensation and cyclization | Moderate to high; requires optimization |

| Directed Lithiation + Carboxylation | 4,6-Dimethyl tetrahydroquinoline | Butyllithium, THF, TMEDA, CO₂, low temperature | Lithiation at C-8, carbonation, acid work-up | High regioselectivity, good yield |

| Oxidation of Pyrroloquinoline Derivatives | 4,4,6-Trimethyl pyrroloquinoline-1,2-dione | KMnO₄ or strong oxidants, controlled temp | Selective oxidation and ring opening | Selective, confirmed by NMR and MS |

| Catalytic Hydrogenation | Benzylated tetrahydroisoquinoline | Pd/C, H₂, acid solvent, pressure | Hydrogenation and deprotection | Efficient for related compounds |

Research Findings and Analysis

- Regioselectivity: Directed lithiation/carboxylation provides excellent regioselectivity for the 8-position carboxylation due to the directing effect of the nitrogen atom and methyl substituents.

- Stability: The tetrahydroquinoline core is stable under mild oxidation conditions, allowing selective functional group transformations without ring degradation.

- Catalyst Efficiency: Use of palladium on carbon for hydrogenation is effective in removing protecting groups and saturating the ring, which is critical for obtaining the tetrahydroquinoline carboxylic acid.

- Spectroscopic Confirmation: 1H and 13C NMR, mass spectrometry, and elemental analysis are essential to confirm substitution patterns and purity.

- Industrial Relevance: Continuous flow reactors and optimized catalysts can enhance yields and scalability for industrial production, although specific data on 4,6-dimethyl derivatives are limited.

The preparation of 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves multi-step synthetic strategies combining cyclization, directed lithiation/carboxylation, oxidation, and catalytic hydrogenation. Directed lithiation followed by carbonation is particularly effective for regioselective introduction of the carboxylic acid group at the 8-position. Oxidative methods from related heterocycles provide alternative routes with selective transformations. Catalytic hydrogenation is useful for intermediate modifications.

These methods are supported by detailed spectroscopic and analytical data, ensuring the structural integrity and purity of the final product. Optimization of reaction conditions and catalysts is critical for improving yields and scalability.

This article synthesizes data from patents, academic research, and chemical synthesis literature to provide a comprehensive and authoritative overview of the preparation methods for this important tetrahydroquinoline derivative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid?

- Methodological Answer : The compound can be synthesized via lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) as a catalyst . Alternatively, reduction of 8-nitro-7-substituted precursors followed by functionalization (e.g., cyclization or carboxylation) is employed. For analogs like helquinoline, modifications involve introducing methyl groups at positions 4 and 6 through regioselective alkylation or Friedel-Crafts acylation . Key steps include nitro group reduction (e.g., using H₂/Pd-C) and acid-catalyzed cyclization to form the tetrahydroquinoline scaffold.

Q. How is the structural characterization of tetrahydroquinoline-carboxylic acids performed?

- Methodological Answer : Characterization relies on ¹H-NMR , ¹³C-NMR , and HRMS to confirm regiochemistry and functional groups . X-ray crystallography is critical for resolving stereochemical ambiguities, as seen in studies of tetrachloro-tetrahydroquinoline derivatives . Elemental analysis (C, H, N) with ≤±0.4% deviation from theoretical values ensures purity . For chiral analogs, chiral HPLC or circular dichroism (CD) is used to assess enantiomeric excess .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of tetrahydroquinoline derivatives?

- Methodological Answer : Diastereoselectivity is achieved through chiral auxiliaries or asymmetric catalysis . For example, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was synthesized using enantioselective Pictet-Spengler reactions, where solvent polarity and temperature (e.g., –20°C in CH₂Cl₂) significantly influenced selectivity . Computational modeling (DFT) helps predict transition states to guide reaction optimization.

Q. What strategies resolve contradictions in reported biological activities of tetrahydroquinoline-carboxylic acid analogs?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent positions) or assay conditions (e.g., bacterial strains, MIC protocols). For instance:

- Antibacterial Activity : Analog 5a4 (MIC = 64 µg/mL against S. aureus) outperforms others due to its 2-phenyl-quinoline-4-carboxylate backbone and amide side chains .

- SAR Analysis : Compare substituent effects (e.g., methoxy vs. hydroxyl groups) using standardized broth dilution assays . Cross-validate results with in silico tools like PASS (Prediction of Activity Spectra for Substances) to prioritize analogs for synthesis .

Q. What experimental designs mitigate challenges in regioselective functionalization of the tetrahydroquinoline core?

- Methodological Answer : Regioselectivity is controlled via:

- Directing Groups : Use –COOH or –NO₂ at position 8 to steer electrophilic substitution .

- Protection/Deprotection : Temporarily block reactive sites (e.g., amino groups) during alkylation .

- Metal Catalysis : Pd-mediated C–H activation enables site-specific modifications, as demonstrated in 8-aminoquinoline-4-carboxylic acid derivatives .

Data Contradiction and Validation

Q. How do conflicting data on the stability of tetrahydroquinoline-carboxylic acids under acidic conditions arise?

- Methodological Answer : Stability varies with substituent electronic effects . For example:

- Electron-Withdrawing Groups (e.g., –NO₂ at position 8): Increase resistance to acid hydrolysis .

- Electron-Donating Groups (e.g., –OCH₃ at position 6): Reduce stability due to enhanced ring-opening reactivity. Validate via accelerated stability testing (e.g., 1M HCl, 70°C) and monitor degradation by HPLC .

Structural and Functional Analysis

Q. How does the spatial arrangement of substituents influence biological activity?

- Methodological Answer :

- Crystal Structure Analysis : Resolve 3D conformations (e.g., (3R,4R,7S,8S)-tetrachloro derivatives) to identify pharmacophoric motifs .

- Docking Studies : Map interactions with bacterial topoisomerases or efflux pumps to explain activity trends . For example, 5a4 binds S. aureus gyrase with higher affinity due to its planar quinoline ring and hydrophobic side chains.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.